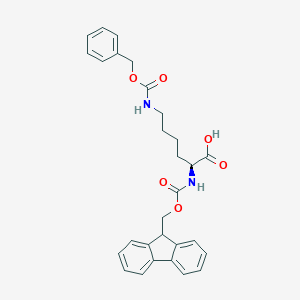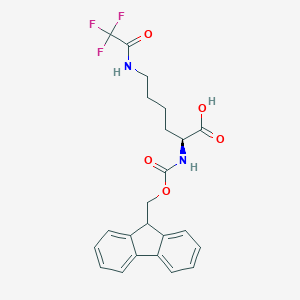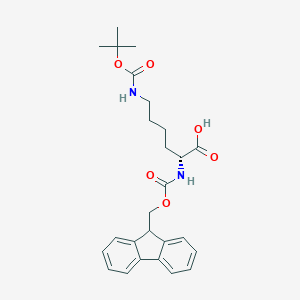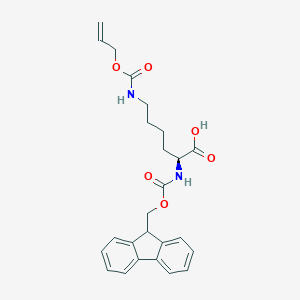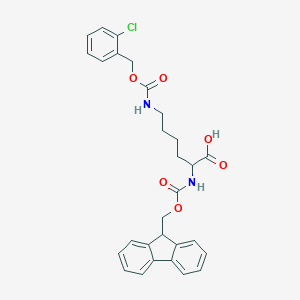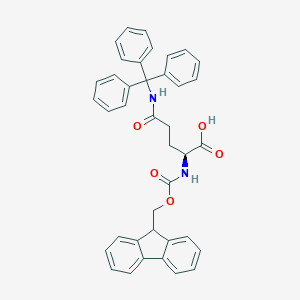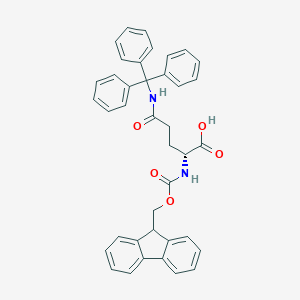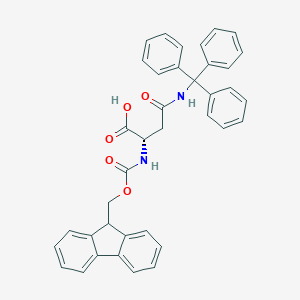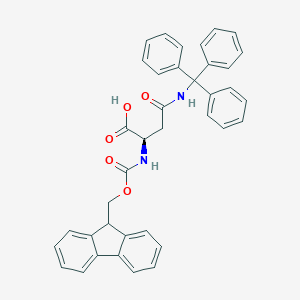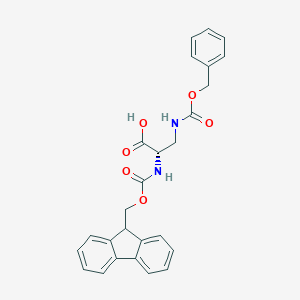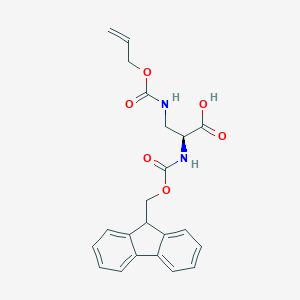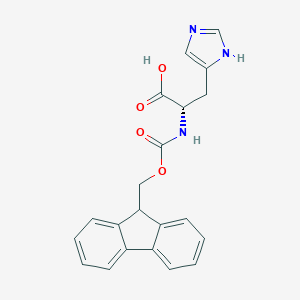
FMOC-L-Histidine
描述
FMOC-L-Histidine is an essential amino acid that plays an important role in mitochondrial glutamine transport and has potential of abolishing oxidative stress caused by brain edema . It promotes zinc uptake in human erythrocytes and also has potential as an antioxidant therapy for acute mammary inflammation in cattle . It is an amino acid-containing building block .
Synthesis Analysis
Histidine can modulate the assembly behavior of Fmoc diphenylalanine peptide (Fmoc–F–F) and induce enzyme-like catalysis .
Molecular Structure Analysis
The FMOC-L-Histidine molecule contains a total of 50 bond(s) There are 31 non-H bond(s), 19 multiple bond(s), 7 rotatable bond(s), 2 double bond(s), 17 aromatic bond(s), 2 five-membered ring(s), 2 six-membered ring(s), 2 nine-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic), 1 hydroxyl group(s) and 1 .
Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Physical And Chemical Properties Analysis
The Fmoc group is highly fluorescent, certain UV-inactive compounds may be reacted to give the Fmoc derivatives, suitable for analysis by reversed phase HPLC . The Fmoc derivatives yield several amino acid specific fragment ions which opened the possibility to select amino acid specific MRM transitions .
科学研究应用
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-His-OH is used as a building block in solid-phase peptide synthesis (SPPS) . SPPS is a method used for the synthesis of peptides, which are chains of amino acids. This method allows for the creation of complex peptides with specific sequences, which can be used in various research and therapeutic applications.
Minimizing Racemization
Fmoc-His-OH has been evaluated for its application in SPPS with minimal racemization of histidine residues during coupling and esterification reactions . Racemization is a process that can lead to a mixture of stereoisomers, which can affect the function of the resulting peptide. By minimizing racemization, Fmoc-His-OH can help ensure the production of peptides with the desired stereochemistry.
Reducing By-Product Formation
The use of Fmoc-His-OH in peptide synthesis can significantly reduce by-product formation during the deprotection of the test peptides . This can improve the efficiency and yield of the peptide synthesis process.
Biomedical Applications
Fmoc-derivatized cationic hexapeptides, such as Fmoc-His-OH, have been investigated for potential biomedical applications . These include the development of self-supporting hydrogels for tissue engineering and drug delivery systems.
Tissue Engineering
Specifically, Fmoc-His-OH has been used in the creation of peptide hydrogels, which can support cell adhesion, survival, and duplication . These hydrogels can potentially be used as scaffolds in tissue engineering, providing a supportive environment for the growth and development of new tissues.
Drug Delivery Systems
Peptide-based hydrogels, which can be formed using Fmoc-His-OH, are being explored as potential drug delivery systems . These hydrogels can encapsulate drugs and release them in a controlled manner, potentially improving the efficacy and safety of drug therapies.
作用机制
Target of Action
Fmoc-His-OH, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanoic acid or FMOC-L-Histidine, is primarily used as a protecting group for amines in peptide synthesis . The primary target of Fmoc-His-OH is the amine group of the amino acid histidine .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a process known as Fmoc protection . This reaction forms a carbamate linkage, protecting the amine group from unwanted reactions during peptide synthesis . The Fmoc group is base-labile, meaning it can be rapidly removed by a base such as piperidine .
Biochemical Pathways
The introduction and removal of the Fmoc group are key steps in the biochemical pathway known as solid-phase peptide synthesis (SPPS) . This process involves the sequential addition of amino acids to a growing peptide chain, with the Fmoc group protecting the amine group of the incoming amino acid .
Result of Action
The primary result of the action of Fmoc-His-OH is the protection of the amine group during peptide synthesis, preventing unwanted side reactions . This allows for the controlled addition of amino acids to the peptide chain. Once the peptide synthesis is complete, the Fmoc group can be removed, revealing the original amine group .
Action Environment
The action of Fmoc-His-OH is influenced by the chemical environment. For example, the introduction of the Fmoc group requires the presence of Fmoc-Cl and a suitable base . The removal of the Fmoc group is facilitated by a base such as piperidine . The efficiency of these reactions can be influenced by factors such as temperature, solvent, and the presence of other reactive groups.
未来方向
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-20(26)19(9-13-10-22-12-23-13)24-21(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,22,23)(H,24,27)(H,25,26)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRPVCUJLVXZPW-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CN4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN=CN4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427070 | |
| Record name | FMOC-L-Histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
FMOC-L-Histidine | |
CAS RN |
116611-64-4 | |
| Record name | FMOC-L-Histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-4-yl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is an efficient method for synthesizing the active ester of Fmoc-L-Histidine for peptide synthesis?
A2: A study demonstrated an effective method for synthesizing the active ester of Fmoc-L-Histidine using tetrahydrofuran (THF) as the solvent and 2-(7-azobenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) as the condensation reagent. [] Optimal conditions involved a 1:1.2 molar ratio of Fmoc-His-OH to HATU in THF at room temperature, yielding approximately 80% of the desired active ester with over 85% purity. [] This method offers a simplified approach compared to traditional techniques and can be further explored for other protected amino acid active esters.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




